molecular formula C13H8ClFO2 B3040743 2'-Chloro-5-fluoro-2-hydroxybenzophenone CAS No. 2341-94-8

2'-Chloro-5-fluoro-2-hydroxybenzophenone

Cat. No.: B3040743
CAS No.: 2341-94-8
M. Wt: 250.65 g/mol
InChI Key: GQXKKRRSKDQBST-UHFFFAOYSA-N
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Description

2’-Chloro-5-fluoro-2-hydroxybenzophenone is an organic compound with the molecular formula C13H8ClFO2. It is a derivative of benzophenone, characterized by the presence of chloro and fluoro substituents on the aromatic rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Fries rearrangement reactions, utilizing optimized reaction conditions to maximize yield and purity. The choice of catalyst and reaction temperature is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2’-Chloro-5-fluoro-2-hydroxybenzophenone can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

    Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other strong bases.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

    Substitution Reactions: Products vary depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2’-Chloro-5-fluoro-2-hydroxybenzophenone involves its interaction with specific molecular targets and pathways. As a metabolite of Progabide, it may exert effects on the GABAergic system, influencing neurotransmission and exhibiting antiepileptic properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2’-Chloro-5-fluoro-2-hydroxybenzophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chloro and fluoro groups provides distinct chemical properties, making it valuable for various synthetic and research purposes.

Properties

IUPAC Name

(2-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXKKRRSKDQBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2.5 g of compound A was added in small portions 1.47 g of powdered aluminum chloride at 130° C. and stirring was continued for another 1 hour. After cooling 1N HCl and chloroform was added to the reaction mixture and the organic layer was separated. The aqueous layer was extracted with chloroform. The combined organic layer was dried over magnesium sulfate and distilled to remove the solvent. The crude product thus obtained was crystallized from hexane to obtain 1.41 g of compound B. Yield: 56.3%.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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